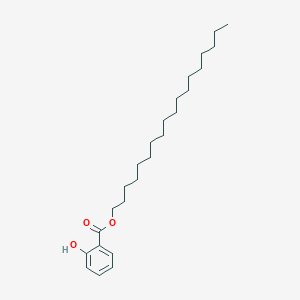

Octadecyl salicylate

Beschreibung

Historical Trajectories of Salicylate Chemistry and Esterification Reactions

The history of salicylate chemistry is deeply rooted in natural medicine, with remedies derived from salicylate-rich plants like the willow tree being documented in ancient Sumerian and Egyptian texts. epa.gov The active compound in these plants was later identified as salicin, which could be hydrolyzed to produce d-glucose and salicyl alcohol. fishersci.at In 1835, the German chemist Lowig performed an oxidation of salicyl aldehyde to yield salicylic acid. fishersci.at The structure of salicylic acid was further clarified in the mid-19th century by chemists who hydrolyzed methyl salicylate from wintergreen oil. fishersci.at

The large-scale chemical synthesis of salicylic acid was achieved by Kolb and Lautemann in 1860, which led to its commercial production for analgesic and antipyretic uses. fishersci.at However, salicylic acid itself was found to be a significant irritant to the stomach. fishersci.atscentspiracy.com This critical issue prompted further chemical modification, leading to the landmark development of acetylsalicylic acid (aspirin) in 1897 by Felix Hoffmann at Bayer, who chemically acetylated the less irritating salicylic acid. fishersci.atfishersci.no

This innovation highlighted the importance of esterification reactions in modifying the properties of salicylic acid. The synthesis of aspirin is a classic example of an esterification reaction, where the hydroxyl group of salicylic acid is treated with acetic anhydride, typically using an acid catalyst like sulfuric acid, to form the ester acetylsalicylic acid. epa.govfishersci.nofishersci.se This historical development from a natural remedy to a synthetically modified, more tolerable drug underscores the foundational role of esterification in the evolution of salicylate chemistry. scentspiracy.comfishersci.no

The Significance of Long-Chain Alkyl Salicylates in Contemporary Chemical Research

In modern chemical research, the esterification of salicylic acid has been extended to include long-chain alcohols, creating a class of compounds known as long-chain alkyl salicylates. These molecules are significant due to their amphiphilic nature, possessing a hydrophilic salicylate head and a long, hydrophobic alkyl tail. nih.gov This structure imparts unique properties, making them valuable in various industrial and research applications.

A primary area of significance is in the formulation of lubricating oils. Long-chain alkyl salicylates, particularly those with alkyl chains of 14 or more carbon atoms, are valued for their oil solubility. wikipedia.orgfishersci.no They function as detergent and dispersant additives in engine oils, helping to keep sludge dispersed and neutralizing acidic byproducts of combustion. wikipedia.orgfishersci.no Overbased calcium long-chain alkyl salicylates are specifically noted for acting as corrosion inhibitors, protecting metal surfaces. fishersci.at

Furthermore, their surfactant properties are utilized in personal care products. nih.govamericanelements.com The dual hydrophobic and hydrophilic nature allows them to act as effective cleansing and emulsifying agents in products like shampoos and lotions, where they help to stabilize oil and water mixtures. nih.govamericanelements.com Research has also explored the synthesis of various anionic surfactants from long-chain fatty alkyl salicylates for industrial applications, highlighting their versatility and economic potential. americanelements.comwikipedia.org The rate of hydrolysis of the ester bond, a key factor in their function, is dependent on the length and bulkiness of the attached alkyl chain. nih.gov

Current State of Academic Inquiry into Octadecyl Salicylate Systems

Academic inquiry into this compound, the ester of salicylic acid and octadecanol (an 18-carbon alcohol), focuses on its synthesis and its properties as a surfactant and a component in complex fluid systems. Research has detailed the synthesis of this compound through the direct esterification of salicylic acid with fatty alcohols like octadecanol, often using a catalyst such as p-toluene sulfonic acid. americanelements.comwikipedia.org These studies aim to create and characterize novel anionic surfactants derived from these esters for various industrial applications. americanelements.com

Recent research has also investigated the role of salicylates in modifying the properties of other surfactant systems. For instance, a 2022 study explored the effect of sodium salicylate on wormlike micelles formed by an ionic liquid surfactant, 1-octadecyl-3-nonyl imidazolium bromide ([C18imC9]Br), in a glycerol/propylene glycol mixture at low temperatures. atamanchemicals.com The study found that the addition of sodium salicylate significantly increased the viscoelasticity of the wormlike micelles, suggesting its potential to enhance the performance of lubricants in low-temperature applications. atamanchemicals.com This line of inquiry demonstrates the ongoing interest in understanding how the salicylate structure, even when not directly part of the primary surfactant molecule, can influence the rheological properties of complex fluids relevant to lubrication.

Eigenschaften

IUPAC Name |

octadecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-25(27)23-20-17-18-21-24(23)26/h17-18,20-21,26H,2-16,19,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAVCEALUDNEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164372 | |

| Record name | Benzoic acid, 2-hydroxy-, octadecyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14971-14-3 | |

| Record name | Octadecyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14971-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014971143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, octadecyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Methodologies

Esterification Pathways for Octadecyl Salicylate Synthesis

The principal route for synthesizing this compound is the direct esterification of salicylic acid with octadecanol. ekb.eg This reaction is a nucleophilic acyl substitution where the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylic acid's carboxylic group. vaia.com The reaction is reversible and requires a catalyst to proceed at a practical rate. taylorandfrancis.com Another significant pathway is transesterification, where methyl salicylate is reacted with a long-chain alcohol in the presence of a catalyst. ibu.edu.tr A less common, but innovative, approach involves the alkylation of salicylic acid with long-chain olefins (with 6-50 carbon atoms) using an ionic liquid catalyst. google.com

A variety of catalytic systems are utilized to facilitate the synthesis of alkyl salicylates, including this compound. The choice of catalyst is crucial as it influences reaction rate, yield, and environmental impact.

Homogeneous Acid Catalysts: Traditional synthesis often employs strong mineral acids. For instance, p-toluene sulfonic acid is an effective catalyst for the esterification of salicylic acid with fatty alcohols like octadecanol. ekb.eg Sulfuric acid is also commonly used to catalyze the esterification of salicylic acid with short-chain alcohols, a principle that extends to longer-chain variants. However, these catalysts can be corrosive, difficult to separate from the final product, and pose environmental challenges. ibu.edu.trtaylorandfrancis.com

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly used. These include strong acidic cation exchange resins (e.g., Amberlyst-15, NKC-9) and sulfated metal oxides. researchgate.netdntb.gov.uadergipark.org.tr These catalysts are less corrosive, easily recovered by filtration, and can be recycled, aligning with green chemistry principles. dergipark.org.tr For example, Ce(SO₄)₂ modified cation-exchange resins have shown high conversion rates for salicylic acid esterification. researchgate.net

Metal-Based Catalysts: Various metal-based catalysts are effective. Zinc dust has been demonstrated as an environmentally benign and reusable catalyst for the transesterification of methyl salicylate. ibu.edu.tr Titanium-based catalysts, such as titanium esters or chelates, are used for the esterification of salicylic acid derivatives with long-chain alcohols, including octadecanol. google.com Tin-based catalysts have also been found to be effective and reusable in the production of salicylate esters for the perfume industry. google.com

Enzymatic Catalysts (Lipases): Lipases, such as Novozym® 435, are used as biocatalysts for the synthesis of long-chain alkyl salicylates like 2-ethylhexyl salicylate. mdpi.com This enzymatic approach operates under mild conditions and offers high selectivity, representing a key green chemistry strategy. mdpi.com

The table below summarizes various catalytic systems used in the synthesis of alkyl salicylates.

Interactive Data Table: Catalytic Systems for Alkyl Salicylate Synthesis| Catalyst Type | Specific Example(s) | Reactants | Product | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Homogeneous Acid | p-Toluene Sulfonic Acid | Salicylic Acid + Octadecanol | This compound | Effective, traditional method | ekb.eg |

| Heterogeneous Solid Acid | Cation Exchange Resins (NKC-9) | Salicylic Acid + Methanol | Methyl Salicylate | Reusable, easy separation | researchgate.netdntb.gov.ua |

| Metal-Based | Zinc Dust | Methyl Salicylate + cis-3-hexenol | cis-3-hexenyl salicylate | Environmentally benign, reusable | ibu.edu.tr |

| Metal-Based | Titanium Isopropoxide | Methyl Salicylate + Cyclohexanol | Cyclohexyl Salicylate | High yield | google.com |

| Enzymatic | Novozym® 435 (Lipase) | Methyl Salicylate + 2-Ethylhexanol | 2-Ethylhexyl Salicylate | Mild conditions, high selectivity, green | mdpi.com |

| Ionic Liquid | Acidic Ionic Liquids | Salicylic Acid + Olefins | Alkyl Salicylate | High purity, environmentally friendly | google.com |

The formation of this compound through esterification is governed by both kinetic and thermodynamic factors.

Reaction Kinetics: The rate of esterification is influenced by several parameters, including temperature, catalyst concentration, and the molar ratio of reactants. dergipark.org.tr Studies on the esterification of salicylic acid with various alcohols show that the reaction rate is highly sensitive to temperature; an increase in temperature generally leads to a significant increase in the conversion rate until an optimum is reached. dergipark.org.trresearchgate.net Similarly, increasing the catalyst loading enhances the reaction rate by providing more active sites. researchgate.netresearchgate.net The kinetics of similar long-chain esterifications have been successfully described by models such as the Eley-Rideal (E-R) and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, which account for the interactions between reactants and the catalyst surface. researchgate.netdergipark.org.tr For the esterification of salicylic acid with amyl alcohol, the L-H model was found to fit the experimental data best. dergipark.org.tr

Thermodynamic Considerations: Esterification is a reversible equilibrium reaction. taylorandfrancis.com To achieve a high yield of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished in two ways:

Use of Excess Reactant: Employing one of the reactants, usually the alcohol (octadecanol), in excess can drive the reaction forward according to Le Chatelier's principle.

Removal of Water: The continuous removal of the water by-product from the reaction mixture is a highly effective strategy to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion. njit.edu Techniques such as azeotropic distillation or the use of pervaporation membranes can be used for this purpose. njit.edu

Thermodynamic studies on the esterification of salicylic acid have been conducted to determine the equilibrium constant at different temperatures, providing essential data for reactor design and process optimization. researchgate.netdntb.gov.ua

Catalytic Systems in Esterification Processes

Green Chemistry Principles in the Sustainable Production of Alkyl Salicylates

The principles of green chemistry are increasingly being applied to the synthesis of alkyl salicylates to create more sustainable and environmentally friendly manufacturing processes. ejpmr.comresearchgate.net Key strategies include the use of renewable starting materials, solvent-free reaction conditions, and eco-friendly catalysts.

One of the most promising green approaches is the use of enzymes as catalysts. The lipase-catalyzed synthesis of 2-ethylhexyl salicylate from methyl salicylate and 2-ethylhexanol in a solvent-free system exemplifies this approach. mdpi.com This biocatalytic method operates under milder temperatures compared to conventional chemical synthesis, reduces energy consumption, and minimizes the formation of degradation by-products. mdpi.com

The use of recyclable heterogeneous catalysts, such as solid acid resins and metal oxides, also aligns with green chemistry by simplifying product purification and reducing waste. ibu.edu.trdergipark.org.tr For instance, zinc dust has been highlighted as an "environmentally benign" catalyst for salicylate ester synthesis. ibu.edu.tr Furthermore, research into synthesizing salicylic acid itself from natural sources like wintergreen oil (which is primarily methyl salicylate) provides a pathway to producing salicylate esters from renewable feedstocks. researchgate.netdergipark.org.trkozmetikpusula.com

Optimization Strategies for Yield and Purity in Industrial-Scale Salicylate Ester Production

Optimizing the production of salicylate esters on an industrial scale focuses on maximizing yield and purity while minimizing costs and environmental impact. This involves a multi-faceted approach targeting reaction parameters, process design, and purification methods.

Optimization of Reaction Conditions: Systematic studies are conducted to find the optimal reaction parameters. For the enzymatic synthesis of 2-ethylhexyl salicylate, an artificial neural network (ANN) was used to determine that a reaction time of 23.1 hours, a temperature of 66.5 °C, and a specific enzyme amount resulted in an optimal conversion of 88.2%. mdpi.com For other catalytic systems, parameters such as the molar ratio of reactants, catalyst loading, and reaction time are carefully optimized to maximize conversion. researchgate.netresearchgate.net For example, in the synthesis of methyl salicylate using a fixed-bed reactor, an optimal molar ratio of salicylic acid to methanol of 1:6 and a temperature of 343.15 K were identified. researchgate.netdntb.gov.ua

Process Intensification: Modern chemical engineering principles are applied to enhance efficiency. The use of an intensified fixed-bed reactor (IFBR) has been shown to be effective for the esterification of salicylic acid. researchgate.netdntb.gov.ua Another advanced strategy is coupling the reaction with a separation process. For instance, using a pervaporation membrane to continuously remove water from the reactor significantly reduces the processing time and increases the conversion rate, allowing for nearly complete conversion in a shorter time frame compared to a conventional batch reactor. njit.edu

The following table presents a summary of optimization strategies.

Interactive Data Table: Optimization Strategies in Salicylate Ester Production| Strategy | Method | Parameters Optimized | Desired Outcome | Reference(s) |

|---|---|---|---|---|

| Reaction Condition Optimization | Experimental Design (e.g., ANN) | Temperature, Time, Enzyme Amount | Maximized Conversion/Yield | mdpi.com |

| Process Intensification | Pervaporation-Assisted Reaction | Continuous Water Removal | Reduced Reaction Time, Increased Conversion | njit.edu |

| Process Intensification | Intensified Fixed-Bed Reactor | Flow Rate, Catalyst Loading | Improved Efficiency | researchgate.netdntb.gov.ua |

| Catalyst Selection | Use of Reusable Heterogeneous Catalysts | Catalyst Type | Simplified Separation, Reduced Waste | ibu.edu.trdergipark.org.tr |

| Synthetic Route Design | Minimizing Synthetic Steps | Overall Process | Increased Overall Yield | nih.govnih.gov |

Advanced Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the octadecyl salicylate molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the functional groups present. For aromatic esters like this compound, characteristic absorption bands reveal key structural components.

The FTIR spectrum of a compound containing a salicylate moiety, such as salicylic acid, shows several key peaks that are also relevant to this compound. iomcworld.com These include:

O-H Stretching: A broad band is typically observed in the region of 3200-2500 cm⁻¹ due to the intramolecular hydrogen bonding of the phenolic hydroxyl group. iomcworld.comfarmaceut.org

C-H Stretching: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching from the octadecyl chain are expected in the 2850-2960 cm⁻¹ range. iomcworld.com

C=O Stretching: The ester carbonyl (C=O) group gives rise to a strong absorption band typically in the range of 1650-1680 cm⁻¹. iomcworld.comfarmaceut.org

C=C Stretching: Aromatic C=C stretching vibrations from the benzene ring are observed in the 1450-1600 cm⁻¹ region. iomcworld.com

C-O Stretching: The C-O stretching of the ester group and the phenolic C-OH group will produce bands in the 1100-1300 cm⁻¹ region. iomcworld.com

=C-H Bending: Out-of-plane bending of the aromatic C-H bonds can be seen between 669 and 759 cm⁻¹. iomcworld.com

Table 1: Characteristic FTIR Absorption Bands for Salicylate-Related Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group Assignment |

| O-H Stretching | 3200-2500 (broad) | Phenolic Hydroxyl (intramolecular hydrogen-bonded) |

| C-H Stretching (Aromatic) | 3000-3100 | Aromatic C-H |

| C-H Stretching (Aliphatic) | 2850-2960 | Octadecyl Chain CH₂, CH₃ |

| C=O Stretching (Ester) | 1650-1680 | Ester Carbonyl |

| C=C Stretching | 1450-1600 | Aromatic Ring |

| C-O Stretching | 1100-1300 | Ester and Phenolic C-O |

| =C-H Bending | 669-759 | Aromatic C-H (out-of-plane) |

Fourier Transform Raman (FT-Raman) Spectroscopy for Structural Insights

FT-Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light from a laser source. plus.ac.at Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon backbone of the octadecyl chain and the aromatic ring of this compound.

For salicylate-containing compounds, characteristic Raman bands include:

Aromatic C-H Vibrations: A band around 3075 cm⁻¹ is assigned to this vibration. nih.gov

C=O Vibrations: The carbonyl group of the carboxylic acid (or ester) shows a distinctive band around 1635 cm⁻¹. nih.gov

C=C Stretching: Vibrations of the benzene ring are observed near 1582 cm⁻¹ and 1471 cm⁻¹. nih.gov

O-H In-plane Bending and C-O Stretching: Strong bands at approximately 1386 cm⁻¹ and 1246 cm⁻¹ are related to the hydroxyl group. nih.gov

C-C In-plane Bending: These vibrations of the salicylic acid moiety are found at 1153 cm⁻¹ and 772 cm⁻¹. nih.gov

The combination of FTIR and FT-Raman provides a more complete picture of the vibrational modes within this compound, confirming the presence of both the salicylate head and the long alkyl tail. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly crucial for mapping the carbon-hydrogen framework of this compound. farmaceut.org

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. azooptics.com For this compound, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of the octadecyl chain.

Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns are influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group.

Aliphatic Protons: The long octadecyl chain gives rise to a series of signals in the upfield region (0.8-4.5 ppm).

The terminal methyl (CH₃) group will appear as a triplet around 0.88 ppm. researchgate.net

The numerous methylene (CH₂) groups of the chain will produce a large, complex signal around 1.26 ppm. researchgate.net

The methylene group adjacent to the ester oxygen (OCH₂) will be shifted downfield to around 4.05 ppm due to the electron-withdrawing effect of the oxygen atom. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. azooptics.com Each chemically distinct carbon atom in this compound will produce a separate signal in the spectrum, which typically spans from 0 to 220 ppm. azooptics.comlibretexts.org

Carbonyl Carbon: The ester carbonyl carbon (C=O) is highly deshielded and appears at the low-field end of the spectrum, generally in the range of 160-185 ppm. chemguide.co.uk For a similar ester, octadecyl 10-undecenoate, this peak was observed at 174.0 ppm. researchgate.net

Aromatic Carbons: The carbons of the benzene ring resonate in the 110-160 ppm region. The carbon attached to the hydroxyl group (C-OH) and the carbon attached to the ester group (C-COO) will have distinct chemical shifts from the other aromatic carbons due to substituent effects.

Aliphatic Carbons: The carbons of the octadecyl chain will appear in the upfield region of the spectrum (10-70 ppm).

The methylene carbon attached to the ester oxygen (OCH₂) is typically found around 60-70 ppm.

The bulk of the methylene carbons in the chain will resonate between 20 and 40 ppm.

The terminal methyl carbon (CH₃) will be the most shielded, appearing around 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 160 - 185 |

| Aromatic C-O / C-C | 110 - 160 |

| Aliphatic -CH₂-O- | 60 - 70 |

| Aliphatic -CH₂- | 20 - 40 |

| Aliphatic -CH₃ | ~14 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular identity and elucidating the structure of this compound through fragmentation analysis. The monoisotopic mass of this compound (C₂₅H₄₂O₃) is 390.313395 Da. chemspider.com

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The analysis of these fragment ions provides a structural fingerprint of the compound. For esters, fragmentation often occurs via cleavage of the bonds adjacent to the carbonyl group. libretexts.org

Based on the fragmentation patterns of similar salicylate esters, such as methyl salicylate, a characteristic fragmentation pathway for this compound can be predicted. The mass spectrum of methyl salicylate shows a prominent base peak at m/z 120. docbrown.info This stable fragment ion is formed by the loss of the methoxy radical followed by the loss of carbon monoxide, or potentially through the elimination of methanol. docbrown.info

For this compound, two primary fragmentation pathways are anticipated:

Loss of the octadecyloxy radical (-OC₁₈H₃₇): This would lead to the formation of the benzoyl cation at m/z 121.

Cleavage of the long alkyl chain: Fragmentation along the C₁₈H₃₇ chain would produce a series of ions separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

A significant fragment would likely be the protonated salicylic acid ion or a related species at m/z 138 or 120, resulting from cleavage and rearrangement. A thesis studying the alkylation of salicylic acid provides mass spectral data for a related compound, methyl 5-(1-methyl-1-ethylnonyl)salicylate, which confirms complex fragmentation of the alkyl chain. whiterose.ac.uk

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure and morphology of solid materials. escholarship.org This technique provides information on atomic arrangement, crystal system, and polymorphism—the ability of a substance to exist in more than one crystal form. escholarship.org Polymorphism is a critical property in materials science, as different polymorphs can have different physical properties.

Given its structure, with a rigid aromatic head and a long, flexible alkyl tail, this compound in the solid state is expected to exhibit some degree of crystalline order, potentially forming layered structures or micelles. XRD analysis would be crucial to confirm its crystallinity, identify its crystal system (e.g., monoclinic, triclinic), and determine its unit cell parameters. Such an analysis would provide fundamental insights into the solid-state packing and morphology of the molecule.

Surface-Sensitive Spectroscopic Techniques for this compound Films

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. nist.govscivisionpub.com This makes it an ideal tool for analyzing thin films or monolayers of this compound.

An XPS analysis of an this compound film would be expected to show peaks corresponding to the core levels of carbon (C1s) and oxygen (O1s). High-resolution scans of these peaks would provide detailed information about the chemical bonding.

C1s Spectrum: The C1s spectrum would be complex, with distinct peaks corresponding to the different chemical environments of the carbon atoms: the aliphatic carbons of the octadecyl chain (C-C, C-H), the carbons of the aromatic ring (C=C), the carbon attached to the phenolic oxygen (C-O), and the carbonyl carbon of the ester group (O-C=O).

O1s Spectrum: The O1s spectrum would show two distinct peaks corresponding to the carbonyl oxygen (C=O) and the phenolic/ester ether oxygen (C-O-C).

The relative areas of these peaks can be used to confirm the stoichiometry of the surface, while shifts in their binding energies can indicate interactions with a substrate or other molecules. For example, XPS has been used to study tribofilms formed from salicylate detergents, demonstrating its utility in analyzing complex surface layers containing salicylates. researchgate.net It has also been successfully employed to confirm the presence of an octadecyl ester-containing molecule on a cellulose surface, highlighting its sensitivity for surface-modified materials. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy of Ordered Monolayers

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful synchrotron-based technique for probing the orientation of molecules within ordered thin films and monolayers. nist.govnih.gov The technique is based on the absorption of polarized X-rays to excite core-level electrons (e.g., C1s) to unoccupied molecular orbitals. The absorption intensity depends on the relative orientation of the electric field vector of the X-rays and the transition dipole moment of the specific molecular orbital being probed. nih.gov

For an ordered monolayer of this compound on a substrate, NEXAFS spectroscopy at the carbon K-edge could provide detailed structural information. The spectra of molecules with long hydrocarbon chains are typically characterized by a sharp Rydberg resonance (R) peak around 287.5-287.7 eV, associated with C-H bonds, and broader σ resonances at higher energies (e.g., ~293 eV) corresponding to C-C bonds. wisc.edu

By varying the angle of the incident polarized X-rays relative to the surface, the orientation of the alkyl chains and the aromatic ring can be determined. For instance, if the octadecyl chains are oriented perpendicular to the surface, the intensity of the σ(C-C) resonance will be maximized at grazing X-ray incidence, while the σ(C-H) intensity will be stronger at normal incidence. This dichroism has been used effectively to determine the high degree of order and average tilt angles of self-assembled monolayers of similar long-chain molecules like octadecyltrichlorosilane (OTS). wisc.edu Similarly, NEXAFS could be used to study the adsorption geometry of the salicylate headgroup on a surface. imaging.org

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Structure

Sum Frequency Generation (SFG) spectroscopy is a powerful and surface-specific nonlinear optical technique used to investigate the molecular structure, orientation, and conformation of molecules at interfaces. lightcon.comrsc.org As a second-order nonlinear optical process, SFG is inherently sensitive only to environments where inversion symmetry is broken, such as at the boundary between two different media, making it an ideal tool for probing monolayers of molecules like this compound at an interface (e.g., air/water or solid/liquid). lightcon.commdpi.com The technique provides vibrational spectra of interfacial molecules, yielding insights into their chemical identity, packing density, and average orientation. rsc.org

SFG spectroscopy has been effectively utilized to elucidate the structure of surfactant monolayers at various interfaces. researchgate.net For molecules containing long alkyl chains, such as the octadecyl group in this compound, SFG is particularly informative. The vibrational spectra in the C-H stretching region (approximately 2800–3000 cm⁻¹) can reveal the conformational order of the hydrocarbon chain. researchgate.net

Research Findings:

Analysis of the SFG spectra of long-chain molecules typically focuses on the signals from the terminal methyl (CH₃) group and the methylene (CH₂) groups within the alkyl chain.

Conformational Order: The relative intensities of the CH₃ symmetric stretch (r⁺, ~2875 cm⁻¹), CH₃ asymmetric stretch (r⁻, ~2965 cm⁻¹), CH₂ symmetric stretch (d⁺, ~2850 cm⁻¹), and CH₂ asymmetric stretch (d⁻, ~2920 cm⁻¹) provide a measure of the chain's order. A well-ordered, all-trans conformation of the octadecyl chain results in strong signals from the terminal methyl group, while the signals from the methylene groups are suppressed due to their near-centrosymmetric arrangement. researchgate.net The presence of significant CH₂ signals indicates the existence of gauche defects, signifying a more disordered chain structure.

Molecular Orientation: Polarization-dependent SFG measurements can determine the average orientation of specific molecular moieties with respect to the surface normal. For this compound, this allows for the characterization of the tilt angle of the octadecyl chain as well as the orientation of the salicylate headgroup at the interface. Studies on similar aromatic molecules have shown that the orientation of the aromatic ring can be deduced from the vibrational modes of the C-H bonds on the ring. researchgate.net

Interfacial Environment: The intramolecular hydrogen bond in the salicylate moiety (between the hydroxyl and carbonyl groups) and its interaction with the surrounding environment (e.g., water molecules at an air-water interface) can also be probed. Changes in the vibrational frequencies of the O-H and C=O stretching modes can indicate the strength and nature of these interfacial interactions.

While specific SFG studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles derived from research on other long-chain alkyl surfactants and aromatic compounds are directly applicable. researchgate.netacs.org SFG spectra would reveal how the hydrophobic octadecyl tail and the more polar salicylate headgroup arrange themselves at an interface to minimize free energy. It is expected that at an air-water interface, the octadecyl chains would orient away from the water subphase, with their degree of order depending on the surface pressure and packing density.

The following table summarizes the key vibrational modes of this compound that are relevant for SFG spectroscopic analysis.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Information Provided |

|---|---|---|---|

| -CH₃ (Terminal Methyl) | Symmetric Stretch (r⁺) | ~2875 | Chain orientation and conformational order |

| -CH₃ (Terminal Methyl) | Asymmetric Stretch (r⁻) | ~2965 | |

| -CH₂- (Methylene) | Symmetric Stretch (d⁺) | ~2850 | Presence of gauche defects (disorder) in the alkyl chain |

| -CH₂- (Methylene) | Asymmetric Stretch (d⁻) | ~2920 | |

| Aromatic C-H | Stretching | ~3000-3100 | Orientation of the salicylate ring |

| C=O (Ester) | Stretching | ~1680-1700 | Interaction of the carbonyl group with the local environment |

| O-H (Phenolic) | Stretching | ~3200 | Hydrogen bonding state of the hydroxyl group |

Analytical and Separation Science

Chromatographic Methodologies for Octadecyl Salicylate and its Derivatives

Both liquid and gas chromatography, especially when coupled with mass spectrometry, serve as the primary tools for the analysis of this compound and related compounds. The choice of method depends on the sample matrix, required sensitivity, and the specific analytical goal.

HPLC, particularly in its reversed-phase mode, is a cornerstone for the analysis of long-chain alkyl esters like this compound due to their limited volatility and thermal stability, which can make gas chromatography challenging without derivatization.

The development of a robust RP-HPLC method for this compound involves a systematic process of optimizing chromatographic conditions to achieve a reliable and reproducible separation. Method validation is a critical subsequent step, performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is fit for its intended purpose. innovareacademics.in

A validated method provides assurance of its reliability for quantitative analysis. The validation process for an this compound assay would typically assess parameters such as linearity, accuracy, precision (both repeatability and intermediate precision), specificity, and robustness. innovareacademics.inresearchgate.net For instance, a method developed for the simultaneous determination of other salicylates and UV filters in sunscreens demonstrated excellent linearity with correlation coefficients (r²) often exceeding 0.999, high accuracy with recovery values between 98% and 102%, and high precision with relative standard deviations (RSD) below 2%. innovareacademics.innih.gov Such results confirm the method's suitability for routine quality control.

Table 1: Key Validation Parameters for a Hypothetical RP-HPLC Method for this compound This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Acceptance Criteria | Typical Finding for Salicylate Esters |

|---|---|---|

| Linearity (r²) | > 0.995 | > 0.999 nih.gov |

| Accuracy (% Recovery) | 98.0% - 102.0% | 98.84% - 99.46% nih.gov |

| Precision (RSD%) | < 2.0% | < 2.0% turkjps.org |

| Specificity | No interference at the analyte's retention time | Peak purity confirmed; no co-elution with matrix components innovareacademics.in |

The selection of the stationary phase is crucial for achieving effective separation in RP-HPLC. For a highly non-polar compound like this compound, an octadecyl-bonded silica (C18) column is the most logical and widely used choice. hplc.euuhplcs.com

The principle of "like attracts like" governs retention in reversed-phase chromatography. This compound possesses a long C18 alkyl chain, making it very hydrophobic. The C18 stationary phase consists of silica particles to which C18 hydrocarbon chains are chemically bonded. uhplcs.compharmaguideline.com This creates a highly non-polar surface. The strong hydrophobic interactions between the octadecyl chain of the analyte and the octadecyl chains of the stationary phase lead to significant retention, allowing for its effective separation from more polar components in a mixture. uhplcs.compharmaguideline.com While other phases like C8 (octyl-bonded silica) exist, the longer chain length of C18 provides greater retention for very non-polar molecules, which is essential for resolving complex mixtures containing structurally similar compounds. pharmaguideline.com

The mobile phase in RP-HPLC typically consists of a polar solvent mixture, such as water, and a less polar organic modifier like acetonitrile or methanol. sielc.com Due to the strong retention of this compound on a C18 column, using a constant mobile phase composition (isocratic elution) would likely result in excessively long analysis times and significant peak broadening. njit.edu

Therefore, gradient elution is the preferred technique. chromatographyonline.com This involves changing the mobile phase composition during the analytical run. njit.edu The separation typically starts with a higher proportion of the weaker solvent (e.g., water) to allow for the retention and separation of early-eluting, more polar compounds. The concentration of the stronger organic solvent (e.g., acetonitrile) is then gradually increased over time. njit.edu This increase in mobile phase strength reduces the retention of strongly-bound analytes like this compound, causing them to elute from the column as sharper, more symmetrical peaks in a shorter timeframe. A typical mobile phase might also include a small amount of acid, such as formic or phosphoric acid, to ensure the consistent protonation of any residual silanol groups on the silica surface, thereby improving peak shape. researchgate.netfarmaciajournal.com

Table 2: Illustrative Gradient Elution Program for this compound Analysis This table is interactive. You can sort the data by clicking on the column headers.

| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile | Elution Phase |

|---|---|---|---|

| 0.0 | 30 | 70 | Initial Hold |

| 15.0 | 5 | 95 | Gradient Ramp |

| 20.0 | 5 | 95 | Final Hold & Elution |

| 20.1 | 30 | 70 | Re-equilibration Start |

| 25.0 | 30 | 70 | Re-equilibration End |

While HPLC with UV detection is common, coupling the liquid chromatograph to a tandem mass spectrometer (LC-MS/MS) provides significantly enhanced analytical capabilities. nih.govresearchgate.net Mass spectrometry is considered a "gold standard" for its high sensitivity and reproducibility. researchgate.net This technique offers superior selectivity, allowing for the detection and quantification of this compound at trace levels, even in the presence of co-eluting, interfering compounds from a complex matrix. nih.govchromatographyonline.com

In LC-MS/MS, after separation by HPLC, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. The first quadrupole selects the specific molecular ion (precursor ion) of this compound. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (product ion) for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte, virtually eliminating matrix interference and providing unambiguous identification and precise quantification. nih.govchromatographyonline.com

Gas chromatography is another powerful separation technique that, when coupled with tandem mass spectrometry (GC-MS/MS), provides high sensitivity and selectivity. encyclopedia.pubmdpi.com For a large and relatively non-volatile molecule like this compound, direct analysis by GC can be difficult. Therefore, a chemical derivatization step is typically required to increase its volatility and thermal stability. researchgate.netresearchgate.net

A common approach for compounds containing hydroxyl groups, such as the phenolic group in the salicylate moiety, is silylation. researchgate.netnih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. researchgate.net This derivatization makes the molecule more volatile and amenable to GC analysis. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the tandem mass spectrometer for detection. Similar to LC-MS/MS, the use of MS/MS detection provides excellent specificity and allows for very low limits of detection and quantification. nih.govnih.gov An optimized GC-MS/MS method for other salicylates has achieved limits of detection as low as 0.05 ng/mL. nih.gov

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 84081 |

| Salicylic acid | 338 |

| Octyl salicylate | 4263 |

| Methyl salicylate | 4133 |

| Acetonitrile | 6342 |

| Methanol | 887 |

| Formic acid | 284 |

| Phosphoric acid | 1004 |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 15832 |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS)

Derivatization Strategies for Volatility Enhancement (e.g., Silylation)

To analyze this compound using gas chromatography, its volatility must often be increased. gcms.cz Derivatization is a chemical modification process used to convert analytes into forms that are better suited for a given analytical system. jfda-online.com For this compound, which contains a phenolic hydroxyl group, silylation is the most common and effective derivatization strategy. chromtech.com

Silylation involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. gcms.czchromtech.com This process reduces the compound's polarity and decreases hydrogen bonding, which in turn increases its volatility and thermal stability. gcms.czresearchgate.net The resulting silylated derivative is more amenable to GC analysis, leading to improved peak shape, better separation from other components, and enhanced detector response. gcms.cz

A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). tcichemicals.com The reaction is typically carried out by mixing the sample with the reagent in an appropriate solvent and sometimes heating to ensure the reaction goes to completion. gcms.cz For instance, a study on the determination of salicylates in fish samples utilized on-line silylation in the GC injection port with a TMS reagent. nih.gov

Key advantages of silylation for this compound analysis include:

Increased Volatility: Allows the high-boiling-point compound to be analyzed by GC. gcms.cz

Improved Thermal Stability: Prevents degradation of the analyte at the high temperatures of the GC inlet and column. researchgate.net

Enhanced Chromatographic Performance: Results in sharper, more symmetrical peaks. gcms.cz

Column Selection and Method Development for this compound Analysis

The choice of GC column is critical for the successful separation of this compound. sigmaaldrich.com The selection process is primarily based on the principle of "like dissolves like," where the polarity of the stationary phase should match the polarity of the analyte. sigmaaldrich.comlabicom.cz

Given that this compound is a non-polar compound, a non-polar stationary phase is the most appropriate choice. labicom.cz These columns separate compounds based on dispersive interactions (van der Waals forces), which increase with the size of the compound. sigmaaldrich.com

Recommended Column Characteristics:

Stationary Phase: A low-polarity phase, such as one composed of 5% Phenyl Polysilphenylene-siloxane (e.g., HP-5ms or similar), is suitable. chrom-china.com These phases provide good selectivity for large, non-polar molecules.

Column Dimensions: A standard column length of 30 meters with an internal diameter (I.D.) of 0.25 mm is a common starting point, offering a good balance between efficiency and sample capacity. sigmaaldrich.comlabicom.cz A film thickness of 0.25 µm is also typical for such applications. chrom-china.com

Temperature Programming: A programmed temperature gradient is essential for analyzing compounds with high boiling points like this compound. A typical method would start at a moderate temperature (e.g., 150°C) and ramp up to a high final temperature (e.g., 290°C or higher) to ensure the elution of the analyte within a reasonable time. chrom-china.com A study analyzing 13 sunscreen agents, including a salicylate derivative, used a temperature program from 150°C to 290°C on an HP-5ms column. chrom-china.com

Table 1: Typical GC Column and Method Parameters for Salicylate Esters

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane | chrom-china.com |

| Column Length | 30 m | chrom-china.com |

| Internal Diameter (I.D.) | 0.25 mm | chrom-china.com |

| Film Thickness | 0.25 µm | chrom-china.com |

| Temperature Program | Initial: 150°C, Ramp to 290°C | chrom-china.com |

| Carrier Gas | Helium | |

| Detector | Mass Spectrometry (MS) | chrom-china.com |

Advanced Separation Techniques for Complex Chemical Systems

For complex mixtures or for preparative-scale purification, more advanced separation techniques may be required.

Supercritical Fluid Chromatography (SFC) for Preparative and Analytical Separations

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. It is particularly well-suited for the analysis and purification of non-polar, high molecular weight compounds like this compound. southampton.ac.uk

SFC bridges the gap between gas and liquid chromatography, offering high efficiency and fast separations. shimadzu.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster analysis times compared to HPLC. jascoinc.com For preparative applications, a major advantage of SFC is the significant reduction in the use of organic solvents, as the CO₂ is removed simply by depressurization, which also simplifies fraction collection.

Method Development in SFC:

Column Selection: While SFC is often considered a normal-phase technique, non-polar columns like C18 can be used effectively for non-polar compounds. southampton.ac.uk Other common stationary phases for achiral SFC include diol, cyano-propyl, and 2-ethyl-pyridine. southampton.ac.ukchromatographytoday.com The selection of the right column chemistry is a critical first step in SFC method development.

Mobile Phase: The mobile phase typically consists of supercritical CO₂ mixed with a polar organic co-solvent, such as methanol. shimadzu.com This allows for the "tuning" of the mobile phase's solvent strength to optimize the separation. chromatographytoday.com

Temperature and Pressure: In SFC, temperature and pressure are used to control the density of the mobile phase, which in turn affects the retention and selectivity of the separation.

SFC is orthogonal to reversed-phase liquid chromatography (RPLC), providing an alternative selectivity that can be beneficial for complex separations.

Ion Chromatography (IC) for Related Ionic Species

This compound itself is a non-ionic ester and is not amenable to direct analysis by ion chromatography (IC). However, IC is an essential technique for the analysis of related ionic species that may be present as impurities or degradation products. unt.eduunil.ch

The most significant related ionic species is salicylic acid, which could be present as a synthetic precursor or as a result of hydrolysis. Salicylic acid and other low-molecular-weight organic acids can be effectively separated and quantified using IC. bioline.org.br

IC Methodologies:

Ion-Exclusion Chromatography: This is a common mode for separating weak organic acids like salicylic acid. The separation is performed on an ion-exclusion column with a dilute acid eluent (e.g., sulfuric acid). bioline.org.br

Ion-Pairing Chromatography: This technique can be used on a reversed-phase column (like C18). A lipophilic counter-ion is added to the mobile phase, which forms a neutral ion pair with the charged analyte (salicylate anion), allowing it to be retained and separated on the non-polar stationary phase. unt.edu

Detection: Suppressed conductivity detection is often used, providing high sensitivity for ionic analytes. bioline.org.br

A study on the determination of cosmetic preservatives developed an IC method for the simultaneous analysis of salicylic acid, benzoic acid, and sorbic acid using an ion-exclusion column and a sulfuric acid/acetone eluent. bioline.org.br

Sample Preparation Methodologies for Trace Analysis and Matrix Effects

Effective sample preparation is crucial for isolating this compound from complex matrices like cosmetics or environmental samples, removing interferences, and concentrating the analyte for sensitive detection.

Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD)

Solid-Phase Extraction (SPE):

SPE is a widely used technique for sample clean-up and concentration. actapol.net For a non-polar compound like this compound, a reversed-phase SPE sorbent is the logical choice. researchgate.net

SPE Procedure:

Sorbent Selection: An octadecyl (C18) bonded silica sorbent is ideal for retaining non-polar analytes from a polar sample solution. fishersci.fi

Conditioning: The C18 cartridge is conditioned with a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water or the sample solvent).

Loading: The sample, dissolved in a polar solvent, is passed through the cartridge. This compound is retained on the C18 sorbent through hydrophobic interactions. uomustansiriyah.edu.iq

Washing: The cartridge is washed with a polar solvent to remove interfering polar compounds.

Elution: The retained this compound is eluted from the cartridge using a small volume of a non-polar organic solvent (e.g., acetonitrile or hexane). researchgate.net

Matrix Solid-Phase Dispersion (MSPD):

MSPD is a streamlined sample preparation process that combines extraction and clean-up into a single step, making it particularly useful for solid and semi-solid samples like fish tissue or creams. agriculturejournals.czmdpi.com

In a typical MSPD procedure, the sample is blended directly with a solid sorbent (the dispersant), often C18-bonded silica, in a mortar and pestle. nih.govmdpi.com This mechanical blending disrupts the sample matrix and disperses it over the surface of the sorbent. agriculturejournals.czmdpi.com The resulting mixture can be packed into a column, and the analytes of interest are then selectively eluted with an appropriate solvent. researchgate.net

A study on UV-absorbing substances in fish used MSPD where the sample was dispersed with Florisil, and the blend was packed into a cartridge containing C18 silica as a co-sorbent for clean-up. nih.gov The target analytes, including salicylates, were then eluted with acetonitrile. nih.gov This demonstrates the power of MSPD to handle complex biological matrices effectively. nih.gov

Table 2: Sorbent Selection for SPE and MSPD of this compound

| Technique | Sorbent Type | Principle of Retention | Reference |

|---|---|---|---|

| SPE | Octadecyl (C18) Bonded Silica | Reversed-Phase (Hydrophobic Interactions) | fishersci.fi |

| MSPD | Octadecyl (C18) Bonded Silica | Dispersant and Reversed-Phase Retention | nih.govmdpi.com |

| MSPD | Florisil (Magnesium Silicate) | Normal-Phase (Polar Interactions) - Often as dispersant or clean-up | nih.govmdpi.com |

Solid-Phase Microextraction (SPME) for Environmental Samples

Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates extraction and pre-concentration of analytes from a sample matrix into a single step. mdpi.com It is recognized as a simple, rapid, and solvent-free method, making it an environmentally friendly or "green" analytical choice. mdpi.comresearchgate.net The principle of SPME is based on the partitioning of analytes between the sample matrix (such as water, air, or soil) and a stationary phase coated onto a solid support, typically a fused-silica fiber. mdpi.com The amount of analyte extracted by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.

The versatility of SPME has led to its widespread application in environmental analysis for a variety of organic pollutants, including pharmaceuticals and personal care products (PPCPs) in different environmental matrices. researchgate.net The technique can be applied directly by immersing the fiber into a liquid sample or into the headspace above a liquid or solid sample. researchgate.netquantanalitica.com Key parameters that are optimized to improve extraction efficiency include the chemical composition and thickness of the fiber coating, sample pH, extraction time, agitation, and temperature. researchgate.net

While specific studies focusing on the direct application of SPME for this compound in environmental samples are not prominent, the technique's proven effectiveness for other salicylates and various organic compounds of similar chemical classes demonstrates its potential utility. For instance, SPME coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully used for the rapid detection of methyl salicylate, a related salicylate ester. quantanalitica.com Given this compound's nature as a large organic ester, SPME presents a viable and efficient method for its extraction and concentration from environmental samples, particularly from water or the headspace of soil and sediment samples. The selection of an appropriate fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), would be critical for effectively adsorbing this non-volatile compound. quantanalitica.com

Modern Extraction Techniques (e.g., QuEChERS, Microwave-Assisted Extraction)

Modern analytical chemistry has seen a shift towards more efficient, rapid, and sustainable sample preparation methods. Techniques like QuEChERS and Microwave-Assisted Extraction (MAE) have become prominent alternatives to traditional, labor-intensive extraction methods for environmental samples. jocpr.comajol.info

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method was originally developed for the analysis of pesticide residues in fruits and vegetables but has been broadly adapted for a wide range of analytes and complex environmental matrices, including soil, sediment, and sewage sludge. sepscience.comresearchgate.netrestek.com The procedure typically involves two main steps: an extraction/partitioning step and a cleanup step known as dispersive solid-phase extraction (d-SPE). ajol.info

Extraction: The sample is first homogenized with an organic solvent (commonly acetonitrile), water (if the sample is dry), and a combination of salts (e.g., magnesium sulfate, sodium chloride). sepscience.comrestek.com Shaking the mixture causes the analytes to partition from the sample matrix into the organic solvent layer.

Dispersive SPE (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a sorbent material to remove interfering matrix components like lipids and pigments. ajol.info Common sorbents include primary secondary amine (PSA) for removing sugars and fatty acids, graphitized carbon black (GCB) for pigments, and octadecyl (C18) for removing non-polar interferences such as lipids. ajol.infolcms.cz

The adaptability of the QuEChERS method makes it highly suitable for the analysis of pharmaceuticals and personal care products in environmental samples. researchgate.net The use of C18 as a cleanup sorbent is particularly relevant for an analyte like this compound, given its long alkyl chain and non-polar character. ajol.info This would allow for the selective removal of fatty matrix components while retaining the target analyte for subsequent analysis by chromatographic techniques.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to heat the solvent and sample mixture, accelerating the extraction of analytes from the matrix. acs.orgorganomation.com This process is significantly faster and requires less solvent compared to conventional methods like Soxhlet extraction, positioning MAE as an efficient and green extraction technology. researchgate.netresearchgate.net The U.S. Environmental Protection Agency (EPA) has recognized MAE in Method 3546 for the extraction of water-insoluble or slightly water-soluble organic compounds from solid wastes like soils, clays, and sludges. brjac.com.br

The mechanism involves the rapid heating of the solvent, which increases the internal pressure within the sample's cellular structure, causing it to rupture and release the target compounds into the solvent. acs.org The choice of solvent is crucial, with methanol and ethanol, often mixed with water, being common choices for extracting polar and semi-polar organic compounds. researchgate.net

MAE has been effectively applied to extract a wide array of environmental pollutants, including endocrine-disrupting chemicals, pesticides, and pharmaceuticals, from solid matrices. researchgate.net For a compound such as this compound, MAE would be a powerful technique for its extraction from contaminated soils, sediments, or sludge. The procedure would involve heating a slurry of the solid sample with a suitable organic solvent (e.g., a hexane/acetone mixture as per EPA Method 3546) in a microwave system, followed by filtration and concentration of the extract before instrumental analysis. brjac.com.br

Photochemical and Photophysical Investigations

Photodegradation Pathways and Mechanisms of Long-Chain Alkyl Salicylates in Various Matrices

While salicylates are generally considered photostable, they are not entirely immune to degradation, especially under prolonged or intense UV exposure. The long-chain alkyl group of octadecyl salicylate can influence its behavior in different environments.

Studies on similar salicylates like octyl salicylate and homosalate provide insights into potential photodegradation pathways. When deprotonated, which can occur in certain formulations or environments, these molecules show a higher propensity for electron detachment rather than molecular dissociation upon UV excitation. nih.govresearchgate.netnih.gov This suggests that in an anionic state, the primary decay pathway upon absorbing UV light is the loss of an electron, a process that out-competes the fragmentation of the molecule itself. nih.govresearchgate.net This is significant because the generation of photofragments could lead to reactive species.

In sunscreen formulations, the interaction with other ingredients is a critical factor. Some studies have indicated that certain bacteria, such as Pseudomonas aeruginosa and Burkholderia cepacia, can hydrolyze salicylate esters like octyl salicylate to salicylic acid. mdpi.com This salicylic acid can then be used by the bacteria in their metabolic pathways, potentially compromising the preservative system of the cosmetic product. mdpi.com

Role of this compound in Photostabilization and Energy Dissipation Mechanisms

This compound plays a significant role in the photostabilization of sunscreen formulations, both through its inherent properties and its interactions with other UV filters.

The primary mechanism of its photoprotective action is the efficient dissipation of absorbed UV energy via the ESIPT process, as detailed in section 5.1. This rapid, non-destructive cycle of absorption and thermal release prevents the molecule itself from degrading and forming potentially harmful photoproducts. rsc.orgcosmileeurope.eu This inherent photostability makes it a reliable component in sunscreen formulations. mdpi.com

Beyond its own stability, this compound and other salicylates like homosalate and octisalate are often used to solubilize other crystalline UV filters, such as avobenzone and oxybenzone. rsc.orgnih.govnih.gov This is a crucial function, as it allows for the incorporation of these filters into the oil phase of a sunscreen, ensuring a uniform film and effective protection.

Excited State Dynamics and Intermolecular Energy Transfer Processes

The behavior of this compound immediately following the absorption of UV radiation is governed by its excited-state dynamics. As previously discussed, the dominant process is an ultrafast excited-state intramolecular proton transfer (ESIPT). aip.orgnih.gov

Femtosecond time-resolved spectroscopy studies on methyl salicylate, a simpler analog, have provided a detailed picture of these dynamics. aip.orgnih.gov Upon excitation, the ESIPT reaction to form the keto tautomer occurs in under 100 femtoseconds. aip.orgnih.gov Following this, the molecule undergoes intramolecular vibrational redistribution (IVR) on a sub-picosecond timescale. nih.gov This is a process where the vibrational energy spreads throughout the molecule. Finally, the molecule returns to the ground state via internal conversion over a longer, picosecond timescale. nih.gov The entire process is exceptionally fast, which is key to its photoprotective function.

Ab initio molecular dynamics simulations have corroborated these experimental findings, showing that the reaction coordinate for the ESIPT is multidimensional and involves significant movement of heavy atoms in the ring structure, not just the proton transfer itself. nih.govacs.org This explains the lack of a significant isotope effect when the hydroxyl proton is replaced with deuterium. acs.org

Photocatalytic Effects Involving Salicylate Derivatives in Chemical Transformations

Salicylate derivatives can participate in photocatalytic processes, often in conjunction with semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO). mdpi.com Salicylic acid, the parent compound of salicylates, can form stable complexes with these metal oxides. mdpi.com

When salicylic acid or its derivatives are adsorbed onto the surface of TiO₂, they can form a surface complex. acs.orgacademie-sciences.fr This complex can absorb light, leading to a ligand-to-metal charge transfer (LMCT). acs.org In this process, an electron is directly transferred from the salicylate to the conduction band of the TiO₂, creating an electron-hole pair. acs.org This extends the light absorption of the TiO₂ into the visible range, enhancing its photocatalytic activity under sunlight. acs.orgacademie-sciences.fr The modified TiO₂ can then be used to degrade pollutants. academie-sciences.frjim.org.cn

Studies have shown that salicylic acid-modified TiO₂ exhibits enhanced photocatalytic degradation of various organic compounds. jim.org.cnresearchgate.net The efficiency of this process can be influenced by factors such as pH and the concentration of the photocatalyst. iieng.org

Furthermore, iron (III) compounds have been shown to have a photocatalytic effect in the hydroxylation of salicylic acid and its derivatives in the presence of hydrogen peroxide. cas.czresearchgate.net The irradiation of the Fe(III)-salicylate complex is believed to generate Fe(II), which then acts as a catalyst in the thermal reaction. cas.czresearchgate.net

In a different application of photocatalysis, an N-heterocyclic carbene/photo-cocatalyzed oxidative Smiles rearrangement has been developed for the synthesis of aryl salicylates from O-aryl salicylaldehydes, using oxygen as the oxidant under photocatalytic conditions. rsc.org

While these examples primarily involve salicylic acid or other derivatives, they illustrate the potential for the salicylate moiety to participate in and influence photocatalytic reactions, a field of active research.

Advanced Materials Integration and Surface Engineering

Functionalization of Surfaces with Octadecyl Salicylate Derivatives

The functionalization of material surfaces is a critical process for tailoring their properties to specific applications in fields ranging from electronics to biomedicine. aip.orgnih.gov Derivatives of this compound play a significant role in this area. The long octadecyl chain provides a robust anchor to various substrates, particularly those with hydrophobic characteristics, while the salicylate headgroup can be chemically modified to introduce a wide range of functionalities.

This dual nature allows for the creation of surfaces with precisely controlled chemical and physical properties. For instance, the hydroxyl and carboxyl groups of the salicylate moiety can serve as reaction sites for attaching other molecules, effectively turning a passive surface into an active one. This can be utilized to immobilize biomolecules, create sensor surfaces, or alter the adhesive properties of a material. aip.org The ability to covalently attach specific molecules in a controlled manner is a fundamental requirement for the development of advanced devices and materials. aip.org

Self-Assembled Monolayers (SAMs) Utilizing Octadecyl Chains and Salicylate Functionality

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form a single-molecule-thick layer on a substrate. gelest.com The formation of SAMs is a powerful bottom-up approach to create well-defined organic surfaces with tailored properties. ossila.com The combination of a long alkyl chain, such as the octadecyl group, and a specific headgroup, like salicylate, is ideal for creating robust and functional SAMs.

Fabrication and Structural Characterization of Octadecyl-Based SAMs

The fabrication of octadecyl-based SAMs typically involves the immersion of a substrate into a solution containing the octadecyl derivative. The molecules then adsorb onto the surface and self-organize into a densely packed monolayer. Various substrates can be used, with the choice depending on the specific headgroup of the octadecyl derivative. For instance, alkanethiols are commonly used on gold surfaces, while organosilanes are employed for oxide surfaces like silicon oxide. gelest.comresearchgate.net

Several techniques are used to characterize the structure and quality of these SAMs. Ellipsometry and contact angle measurements provide information about the thickness and wettability of the monolayer, respectively. researchgate.net Atomic force microscopy (AFM) is used to visualize the surface morphology and homogeneity of the SAM. researchgate.netacs.org Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) confirm the chemical composition and bonding of the molecules to the substrate. researchgate.netacs.org These characterization techniques have shown that well-ordered and densely packed octadecyl-based SAMs can be reliably fabricated. researchgate.net

Recent research has explored various methods to create these monolayers. For example, one approach for depositing 1-octadecene (ODE) and 1-octadecanethiol (ODT) on a Si(111) surface involves a one-cell method that prevents oxidation and contamination. acs.org Another study focused on the fabrication of copper, silver, and gold nanostructures on silicon substrates using an octadecyltrichlorosilane (OTS) monolayer as a robust resist film in an electroless deposition process. acs.org

The structural order of SAMs is a critical factor. Studies on octadecylphosphonic acid and 11-hydroxyundecylphosphonic acid SAMs have revealed molecular order with specific chain tilt angles. researchgate.net Similarly, research on octadecyloxyphenylethanethiols on gold showed that the monolayers were closely packed and well-ordered. acs.org

Influence of SAM Architecture on Surface Properties (e.g., Wettability, Adhesion)

The architecture of a SAM, including the chain length, packing density, and terminal functional group, has a profound impact on the macroscopic properties of the surface. One of the most significant properties influenced by SAMs is wettability, which is the ability of a liquid to maintain contact with a solid surface. By choosing appropriate terminal groups, surfaces can be made either hydrophobic (water-repelling) or hydrophilic (water-attracting). ossila.com For instance, a SAM terminated with methyl groups from the octadecyl chains will exhibit hydrophobic behavior.

Adhesion is another critical surface property that can be modulated by SAMs. The forces required to separate two surfaces are highly dependent on the chemical functionalities present at the interface. Research has shown a marked change in the adhesion of certain organisms, like diatoms and algae, to methyl-terminated alkanethiol SAMs as the structure changes from amorphous to crystalline with increasing chain length. nih.gov The less-ordered, shorter-chain SAMs allow for more energy dissipation through molecular motions, affecting adhesion strength. nih.gov

Applications of Functionalized SAMs in Surface Chemistry

The ability to precisely control surface properties has led to a wide range of applications for functionalized SAMs in surface chemistry. ossila.com These applications span from fundamental studies of interfacial phenomena to the development of advanced technologies.

In the realm of biosensors and medical diagnostics, SAMs are used to immobilize biomolecules like DNA and proteins in a controlled manner. ossila.commdpi.com This allows for the creation of surfaces that can specifically interact with target molecules, forming the basis for highly sensitive detection methods. The terminal groups of the SAMs can be tailored to promote or prevent protein adsorption, a key factor in the biocompatibility of medical implants. mdpi.com

SAMs also play a crucial role in molecular electronics, where they can act as ultrathin insulating layers or as components in molecular-scale devices. ossila.com Furthermore, they are utilized in catalysis, where they can enhance the performance and selectivity of electrodes in applications like fuel cells and electrochemical sensors. ossila.com The ability to create patterned surfaces using techniques like microcontact printing further expands the applications of SAMs in areas such as nanoelectronics and cell biology. mdpi.com

This compound in Polymer Film Coatings for Enhanced Material Performance

The incorporation of this compound and its derivatives into polymer film coatings can significantly enhance the performance of materials. The long octadecyl chain can act as a plasticizer or a lubricant within the polymer matrix, improving its flexibility and processing characteristics.

Moreover, the salicylate moiety can impart specific functionalities to the coating. For example, it can act as a UV absorber, protecting the underlying material from degradation by sunlight. The ability of the octadecyl group to improve the hemocompatibility of materials has been demonstrated in studies with poly(2-hydroxyethyl methacrylate) (pHEMA) films modified with octadecyl isocyanate. researchgate.net The immobilization of these long alkyl chains was found to reduce coagulation and complement activation, making the material more suitable for blood-contacting applications. researchgate.net

Role of this compound in Surfactant Systems and Micellar Structures

Surfactants are amphiphilic molecules that contain both a hydrophobic tail and a hydrophilic head. They play a crucial role in a wide range of industrial and consumer products by reducing surface tension and forming micelles. This compound, with its long hydrophobic octadecyl tail and polar salicylate headgroup, can function as a surfactant.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. The hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic heads form the outer surface of the micelle, interacting with the surrounding water.